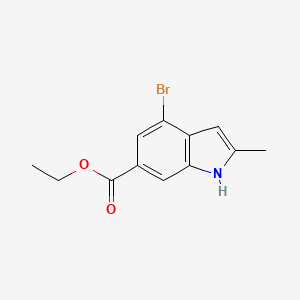

Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO2/c1-3-16-12(15)8-5-10(13)9-4-7(2)14-11(9)6-8/h4-6,14H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRXYJXCDUQZRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C(N2)C)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188449 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638772-12-9 | |

| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638772-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carboxylic acid, 4-bromo-2-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Methyl 1h Indole 6 Carboxylate and Analogous Structures

Classical Indole (B1671886) Annulation Approaches

Traditional methods for indole synthesis have long been the bedrock of heterocyclic chemistry, providing reliable pathways to the indole core. These methods often involve acid-catalyzed cyclization and rearrangement reactions.

Fischer Indole Synthesis Modifications for Substituted Indoles

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and widely used method for constructing the indole ring system. wikipedia.orgnih.gov The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with an aldehyde or ketone. wikipedia.orgyoutube.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. wikipedia.org A critical onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement follows, leading to a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic indole. wikipedia.org Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine (B124118) is incorporated into the indole ring. wikipedia.org

For the synthesis of highly substituted indoles like Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate, a substituted phenylhydrazine is required. For instance, the synthesis of 4-bromo-7-methylindole-2-carboxylic acid utilizes 5-bromo-2-methylphenylhydrazine hydrochloride condensed with ethyl pyruvate. google.com The resulting hydrazone is then cyclized. google.com This approach highlights the adaptability of the Fischer synthesis for creating complex indole structures by starting with appropriately substituted precursors. google.com

Table 1: Key Features of the Fischer Indole Synthesis

| Feature | Description |

|---|---|

| Reactants | Arylhydrazine and an aldehyde or ketone. wikipedia.org |

| Conditions | Acidic (Brønsted or Lewis acids) and often requires elevated temperatures. wikipedia.orgorganic-chemistry.org |

| Key Intermediate | Arylhydrazone which undergoes a onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. wikipedia.org |

| Scope | Broad, allowing for the synthesis of a wide variety of substituted indoles. youtube.com |

| Modifications | Buchwald modification allows for palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org |

Bartoli Indole Synthesis Adaptations and Scope

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds often difficult to access through classical methods. ingentaconnect.comjk-sci.com Discovered in 1989, this reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. onlineorganicchemistrytutor.comresearchgate.net

A key requirement for the success of the Bartoli synthesis is the presence of a substituent at the ortho position of the nitroarene. wikipedia.org This steric hindrance is believed to facilitate the crucial onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement in the reaction mechanism. onlineorganicchemistrytutor.comwikipedia.org The reaction typically requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.org

The mechanism begins with the addition of the Grignard reagent to the nitro group, forming an intermediate that decomposes to a nitrosoarene. wikipedia.org A second equivalent of the Grignard reagent adds to the nitrosoarene, and the resulting intermediate undergoes the onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-sigmatropic rearrangement. jk-sci.comwikipedia.org Intramolecular cyclization then occurs, and a final equivalent of the Grignard reagent aids in the formation of the aromatic indole ring, which is fully formed upon acidic workup. onlineorganicchemistrytutor.comjk-sci.com The flexibility of this method allows for substitution on both the carbocyclic and pyrrole (B145914) rings. wikipedia.org A notable modification by Dobbs expanded the scope of the reaction by using an ortho-bromine as a directing group, which can be subsequently removed. wikipedia.org

Japp-Klingmann Condensation Pathways to Indole Carboxylates

The Japp-Klingemann reaction provides a versatile route to hydrazones, which are key intermediates in the Fischer indole synthesis. wikipedia.org This reaction typically involves the coupling of an aryl diazonium salt with a β-keto-acid or a β-keto-ester. wikipedia.org

The process begins with the deprotonation of the β-dicarbonyl compound to form an enolate. wikipedia.org This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. wikipedia.org This intermediate subsequently undergoes hydrolysis and decarboxylation to yield the final hydrazone product. wikipedia.org

This methodology is particularly useful for the synthesis of indole-2-carboxylates. For example, coupling a diazonium salt with a 2-substituted acetoacetic ester via the Japp-Klingemann reaction, followed by Fischer cyclization of the resulting ketoacid arylhydrazone, is an effective strategy. researchgate.net This combined Japp-Klingemann/Fischer indole synthesis approach has been utilized in the development of processes for producing intermediates for pharmaceuticals, such as 5-methoxy-1H-indole-2-carboxylic acid. acs.org It has also been applied in the synthesis of precursors for p38 kinase inhibitors. researchgate.net

Reissert Indole Synthesis and its Variants in Functionalized Indole Construction

The Reissert indole synthesis is a classic method for preparing indoles and their derivatives, starting from ortho-nitrotoluene and diethyl oxalate. wikipedia.org The initial step involves the condensation of these two reactants in the presence of a base, such as potassium ethoxide, to form ethyl o-nitrophenylpyruvate. wikipedia.orgyoutube.com

This intermediate is then subjected to reductive cyclization, traditionally using reagents like zinc in acetic acid or ferrous sulfate and ammonia. wikipedia.orgresearchgate.net This step reduces the nitro group to an amine, which then undergoes intramolecular cyclization to form an indole-2-carboxylic acid. wikipedia.orgresearchgate.net If the unsubstituted indole is the desired product, the indole-2-carboxylic acid can be decarboxylated by heating. wikipedia.org

The Reissert synthesis is particularly well-suited for producing indole-2-carboxylic acids, which are valuable building blocks in organic synthesis. researchgate.net While the classic conditions can be harsh, modifications to the reductive cyclization step have been explored to improve the scope and utility of this reaction for constructing functionalized indoles. researchgate.net

Modern Catalytic Strategies for Indole Core Formation

Modern synthetic chemistry has seen the rise of powerful catalytic methods that offer milder reaction conditions, greater functional group tolerance, and novel pathways for the construction of complex molecules.

Palladium-Catalyzed Cyclization Reactions in Indole Synthesis

Palladium catalysis has emerged as a powerful tool for the synthesis of indoles, enabling the formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions. mdpi.com These methods often provide access to functionalized indoles that are challenging to prepare using classical approaches. organic-chemistry.org

One common strategy involves the intramolecular cyclization of precursors containing both a nitrogen nucleophile and an alkyne moiety. organicreactions.org For example, 2-(1-alkynyl)-N-alkylideneanilines can undergo palladium-catalyzed cyclization to afford 2-substituted-3-(1-alkenyl)indoles. organic-chemistry.org This particular transformation forms a bond between the C-2 and C-3 positions of the indole ring. organic-chemistry.org

Table 2: Comparison of Synthetic Methodologies

| Methodology | Starting Materials | Key Transformation | Typical Products |

|---|---|---|---|

| Fischer Indole Synthesis | Arylhydrazine, Aldehyde/Ketone | Acid-catalyzed cyclization of hydrazone | Substituted indoles |

| Bartoli Indole Synthesis | o-Substituted nitroarene, Vinyl Grignard reagent | onlineorganicchemistrytutor.comonlineorganicchemistrytutor.com-Sigmatropic rearrangement | 7-Substituted indoles jk-sci.com |

| Japp-Klingmann Reaction | Aryl diazonium salt, β-Keto-acid/ester | Azo coupling and rearrangement to form hydrazone | Hydrazone intermediates for Fischer synthesis |

| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Reductive cyclization of o-nitrophenylpyruvate | Indole-2-carboxylic acids wikipedia.org |

| Palladium-Catalyzed Cyclization | Substituted anilines with alkynes/alkenes | Intramolecular C-C or C-N bond formation | Highly functionalized indoles |

Copper-Mediated Approaches to Indole Derivatives

Copper-catalyzed reactions are pivotal in the synthesis of the indole nucleus due to the metal's relative low cost and versatile reactivity. researchgate.net These methods provide powerful alternatives to classical indole syntheses. One prominent strategy involves the copper-catalyzed tandem reaction of anilines with alkynes, which proceeds through hydroamination followed by a C-H annulation to construct the indole scaffold. acs.org For instance, the reaction of anilines with internal alkynes in the presence of a copper catalyst like Cu(OAc)₂·H₂O affords various substituted indole derivatives in moderate to good yields. acs.org

Another significant copper-mediated approach is the Castro-Stephens reaction, which involves the coupling of a cuprous acetylide with an ortho-iodoaniline. researchgate.net This reaction has been adapted as the final indolization step in palladium-catalyzed Sonogashira reaction sequences, expanding its utility. researchgate.net Furthermore, copper salts such as CuI and CuBr have been shown to effectively catalyze the intramolecular cyclization of 2-alkynylanilines to form the indole ring under mild conditions. researchgate.netorganic-chemistry.org These copper-catalyzed methods are integral for creating a diverse range of indole derivatives, forming the foundational structures upon which specific functional groups can be installed to yield compounds like this compound.

Table 1: Examples of Copper Catalysts in Indole Synthesis

| Catalyst System | Substrates | Reaction Type | Reference |

|---|---|---|---|

| Cu(OAc)₂·H₂O / TFA | Anilines and internal alkynes | Tandem hydroamination/C-H annulation | acs.org |

| CuI | 2-iodoaniline and cuprous phenylacetylide | Castro-Stephens Reaction | researchgate.net |

| CuBr | 2-alkynylanilines and Umemoto's reagent | Tandem cyclization/trifluoromethylation | researchgate.net |

C-H Functionalization Strategies for Indole Scaffolds

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the elaboration of indole scaffolds, bypassing the need for pre-functionalized starting materials. rsc.org Transition-metal catalysis, particularly with palladium, rhodium, and ruthenium, has enabled the site-selective introduction of various functional groups onto the indole ring system. rsc.orgnih.gov These strategies are broadly categorized based on the position of functionalization.

The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. rsc.org However, with the use of directing groups, functionalization can be guided to other positions. For instance, a carbamoyl group at the N1 position can direct ruthenium catalysts to functionalize the C2 position. rsc.org

Functionalization of the less reactive benzene (B151609) ring (C4-C7 positions) presents a greater challenge but has been achieved through carefully designed strategies. nih.gov Directing groups attached to the indole nitrogen, such as pivaloyl or pyrimidinyl groups, can facilitate metal-catalyzed C-H activation at the C7 and C6 positions, respectively. nih.govrsc.org These C-H functionalization techniques offer sophisticated pathways to assemble complex indole derivatives by allowing for the late-stage introduction of substituents, which is crucial for creating specific analogs. rochester.edu

Regioselective Functionalization of the Indole Nucleus

The synthesis of this compound requires precise control over the placement of three distinct substituents on the indole core: a bromine atom at C4, a methyl group at C2, and an ethyl carboxylate group at C6. This necessitates highly regioselective reactions.

Selective Bromination at Indole C-4 and C-6 Positions

Regioselective bromination of the indole's benzene ring is challenging due to the high reactivity of the pyrrole moiety. researchgate.net Direct bromination often leads to mixtures of products. However, strategies have been developed to achieve selectivity at the C4 and C6 positions.

One effective method involves the introduction of electron-withdrawing groups at the N1 and C3 positions to deactivate the pyrrole ring towards electrophilic attack. This allows for the selective bromination of the benzene portion of the indole. For example, methyl indolyl-3-acetate can be protected at the nitrogen, and subsequent reaction with bromine can lead to regioselective bromination at the C6 position. researchgate.net The choice of brominating agent and reaction conditions is critical. Quantum mechanics (QM) analyses have shown that steric interactions and electronic effects can lead to divergent regioselectivity; for instance, bromination of 3-acetyl-5-hydroxyindole with Br₂ occurs selectively at C6, whereas a Mannich reaction on the same substrate yields the C4 substituted product. wuxiapptec.com For NH-free indazoles, a related heterocyclic system, direct and regioselective C7-bromination has been achieved for 4-substituted substrates. rsc.org

Methylation at Indole C-2 Position

Introducing a methyl group at the C2 position can be accomplished through several synthetic routes. One of the most common methods is the Fischer indole synthesis, where a phenylhydrazine is reacted with a ketone. nih.gov To obtain a 2-methylindole, acetone or another methyl ketone is used as the carbonyl component. For instance, the reaction of 5-bromo-2-methylphenylhydrazine hydrochloride with ethyl pyruvate results in a condensation product that cyclizes to form a 4-bromo-7-methylindole-2-carboxylate structure, which incorporates the desired C2-methyl group. google.com

Alternatively, C2-lithiation of an N-protected indole followed by quenching with an electrophilic methyl source like methyl iodide can install the methyl group. However, the Fischer synthesis is often more direct for building the core structure with the C2-methyl group already in place.

Esterification at Indole C-6 Position

The ethyl carboxylate group at the C6 position can be incorporated either by starting with a pre-functionalized benzene derivative or by functionalizing the indole ring post-synthesis. A common strategy involves using a starting material that already contains the desired ester functionality. For example, a substituted aniline with a carboxylate group at the para position relative to the amino group can be used in a Fischer indole synthesis or other cyclization strategies.

If the indole core is synthesized first, a carboxyl group can be introduced at the C6 position through methods like Friedel-Crafts acylation followed by oxidation, or through directed ortho-metalation strategies if a suitable directing group is present. Once the carboxylic acid is in place at the C6 position, standard esterification procedures, such as Fischer esterification (reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst), can be used to form the ethyl ester.

Optimization of Reaction Conditions and Yields in Indole Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final indole product. Key parameters that are frequently adjusted include the choice of catalyst, base, solvent, reaction temperature, and time. rsc.org

For instance, in the Fischer indole synthesis, the choice of acid catalyst and solvent can significantly impact the reaction outcome. Microwave-assisted conditions have been shown to accelerate the reaction and improve yields for certain substrates. rsc.org In copper-catalyzed reactions, the specific ligand, copper salt, and base must be carefully selected. rsc.org An optimization study for a copper-catalyzed indole synthesis showed that parameters like the equivalents of reactants, choice of ligand, and the presence of additives like myristic acid could dramatically affect the isolated yield. rsc.org

Similarly, for N-alkylation reactions, the choice of base and solvent is critical for achieving high regioselectivity (N- vs. C-alkylation). Studies have shown that changing from ethereal solvents like THF to DMF and increasing the reaction temperature can favor the desired N-alkylation product, leading to significantly higher isolated yields. rsc.org

Table 2: Optimization of Conditions for Indole N-Alkylation

| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) | N:C Selectivity | Reference |

|---|---|---|---|---|---|---|

| 1 | NaH (4) | THF/DMF | 25 | - | 1:1.6 | rsc.org |

| 2 | NaH (4) | THF/DMF | 50 | - | 1:1.3 | rsc.org |

| 3 | NaH (4) | THF/DMF | 65 | - | 1:1.1 | rsc.org |

Systematic screening of these variables allows for the development of robust and efficient protocols for the synthesis of complex molecules like this compound.

Solvent Effects and Green Chemistry Considerations

The choice of solvent plays a critical role in the outcome of indole synthesis, influencing reaction rates, yields, and environmental impact. Green chemistry principles advocate for the use of benign solvents, reduced energy consumption, and waste minimization. rsc.orgresearchgate.net

Traditional indole syntheses, like the Fischer method, often employ harsh conditions and environmentally persistent solvents such as halogenated hydrocarbons. rsc.org In contrast, modern approaches prioritize greener alternatives. Ethanol, for example, has been successfully used as a benign solvent in novel, two-step multicomponent reactions for assembling the indole core under mild conditions without the need for a metal catalyst. rsc.orgrsc.org This method involves an initial Ugi multicomponent reaction followed by an acid-induced cyclization. rsc.org

Water is another highly desirable green solvent. The presence of water, even in small amounts, can surprisingly increase the yield of certain palladium-catalyzed indole syntheses by accelerating the hydrolysis of key intermediates. mdpi.com Solvent-free, or neat, reaction conditions represent an ideal green chemistry approach, eliminating solvent waste entirely. nih.gov Microwave-assisted Michael addition reactions for the synthesis of 3-(3-oxoaryl) indole derivatives have been successfully carried out under solvent-free conditions, offering high yields and short reaction times. tandfonline.com

The selection of a solvent can also reduce the number of steps in a synthetic sequence by allowing for consecutive reactions in a single pot, which significantly reduces waste. nih.gov The move away from high-boiling point, hazardous solvents like DMF and DMSO towards more sustainable options is a key focus in the development of practical and scalable indole syntheses. organic-chemistry.org

Table 1: Impact of Solvents on Indole Synthesis

| Reaction Type | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Multicomponent Indole Synthesis | Ethanol | Benign, mild conditions, no metal catalyst | rsc.orgrsc.org |

| Palladium-Catalyzed Annulation | DMF/H₂O/HOAc | Water accelerates hydrolysis of intermediates, improving yield | mdpi.com |

| Michael Addition | Solvent-free (Microwave) | High yields, reduced reaction time, no solvent waste | tandfonline.com |

| Reductive N-Heteroannulation | Toluene | Effective for specific Pd-catalyzed cyclizations | beilstein-journals.org |

Catalyst Loading and Ligand Design for Enhanced Efficiency

Palladium-catalyzed reactions are among the most versatile methods for synthesizing substituted indoles. The efficiency of these transformations is highly dependent on the catalyst loading and the design of the coordinating ligands.

Low catalyst loading is desirable as it reduces costs and minimizes residual metal contamination in the final product. For instance, some palladium-catalyzed indole syntheses can proceed with low catalyst loading without the need for phosphine ligands. mdpi.com In one approach, palladium(II) acetate (Pd(OAc)₂) at just 2 mol % has been used effectively. beilstein-journals.orgbeilstein-journals.org

Ligand design is crucial for controlling the reactivity and selectivity of the metal catalyst. Ligands can influence the electronic and steric environment of the palladium center, thereby affecting the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. For the synthesis of 2-aryl indoles, the ligand dppe (1,2-bis(diphenylphosphino)ethane) has been used with a Pd₂(dba)₃ catalyst. mdpi.com In other cases, 1,10-phenanthroline (phen) and its derivatives have proven effective. beilstein-journals.orgbeilstein-journals.org For example, a system using Pd(OAc)₂ with 1,10-phenanthroline as a ligand is effective in the reductive cyclization of nitroalkenes to form 3-arylindoles. beilstein-journals.org The development of catalyst systems where the ligand directs the reaction towards a specific product is a significant area of research. acs.org

The choice of ligand can even dictate the reaction pathway to form different heterocyclic products from the same starting materials. By simply changing the phosphine ligand from Xantphos to DPEphos in a palladium-catalyzed reaction of 2-alkenylanilines with aldehydes, the product can be switched from an indole to a quinoline. organic-chemistry.org

Table 2: Influence of Catalyst and Ligand Systems on Indole Synthesis

| Catalyst (Loading) | Ligand | Reaction Type | Outcome | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ (2 mol %) | 1,10-phenanthroline (4 mol %) | C-H Amination/Reduction | Synthesis of 3-arylindoles | beilstein-journals.orgbeilstein-journals.org |

| Pd₂(dba)₃ | dppe | Cacchi Aminopalladation | Synthesis of 2-aryl indoles | mdpi.com |

| Pd(dba)₂ | dppp and 1,10-phen | Reductive Carbonylation | Selective synthesis of bi-indoles | beilstein-journals.org |

| Pd(OAc)₂ (5 mol %) | tm-phen (10 mol %) | Reductive Carbonylation | Synthesis of 3H-indoles from nitrostyrenes | beilstein-journals.org |

Temperature, Pressure, and Time Parameters in Indole Annulation

The physical parameters of temperature, pressure, and reaction time are fundamental variables that must be carefully controlled to achieve optimal results in indole annulation reactions.

Temperature: Reaction temperature significantly affects the rate of reaction and the formation of byproducts. Many classical indole syntheses require high temperatures under reflux conditions. rsc.org However, modern catalytic methods often allow for milder conditions. For instance, a sustainable multicomponent indole synthesis proceeds with the first step at room temperature and the second cyclization step at a controlled temperature between 0 and 70 °C, depending on the substrate. rsc.org In contrast, certain palladium-catalyzed reductive cyclizations and carbonylations are conducted at higher temperatures, typically ranging from 100 °C to 120 °C, to ensure efficient conversion. mdpi.combeilstein-journals.orgbeilstein-journals.org

Pressure: The pressure under which a reaction is conducted is particularly important when gaseous reagents, such as carbon monoxide (CO), are used. In carbonylative syntheses of indoles, CO pressure can range from 1 bar to 10 bar. beilstein-journals.orgbeilstein-journals.org For example, the synthesis of 6H-isoindolo[2,1-a]indol-6-ones via Pd-catalyzed cyclization is performed under 10 bar of CO. beilstein-journals.org In other cases, CO can be generated in situ from sources like molybdenum hexacarbonyl (Mo(CO)₆) or phenyl formate, avoiding the need for high-pressure CO gas cylinders. beilstein-journals.orgbeilstein-journals.org

Time: The duration of the reaction is optimized to ensure complete consumption of the starting materials while minimizing the degradation of the product. Reaction times can vary widely, from a few hours to several days. For example, a palladium-catalyzed synthesis of 3-arylindoles requires a specific reaction time to isolate the products successfully. beilstein-journals.org In another synthesis of indole-3-carboxylates, reaction times can extend from 48 to 120 hours depending on the specific substrate. beilstein-journals.org

Table 3: Optimized Physical Parameters in Indole Synthesis

| Reaction Type | Temperature (°C) | Pressure (bar) | Time (hours) | Reference |

|---|---|---|---|---|

| Multicomponent Synthesis | 0 - 70 | Atmospheric | Not specified | rsc.org |

| Pd-catalyzed C-H Amination | 110 | 1 (CO) | Not specified | beilstein-journals.orgbeilstein-journals.org |

| Pd-catalyzed Cyclocarbonylation | 110 | 10 (CO) | 5 | beilstein-journals.org |

| Pd-catalyzed Reductive Carbonylation | 120 | 6 (CO) | Not specified | beilstein-journals.org |

| Pd-catalyzed Heterocyclization | 0 - 15 | Atmospheric | 48 - 120 | beilstein-journals.org |

Advanced Reaction Chemistry and Derivatization of Ethyl 4 Bromo 2 Methyl 1h Indole 6 Carboxylate

Transformations Involving the Bromo Substituent

The bromine atom at the C-4 position of the indole (B1671886) ring is a versatile handle for introducing molecular diversity. Its reactivity is characteristic of an aryl bromide, making it an excellent substrate for various metal-catalyzed cross-coupling reactions and other transformations.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) for Arylation and Alkynylation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The bromo-substituted indole is an ideal substrate for these transformations, allowing for the introduction of aryl, vinyl, and alkynyl groups.

The Suzuki-Miyaura coupling is one of the most efficient methods for creating C(sp²)–C(sp²) bonds, pairing an organoboron reagent with an organic halide. rsc.orgnih.gov For Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate, this reaction facilitates the introduction of a wide array of aryl or heteroaryl substituents at the C-4 position. The reaction is typically catalyzed by a palladium(0) complex, generated in situ from a palladium(II) precursor, in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored to the specific substrates being coupled. researchgate.net

The Heck reaction enables the vinylation of the indole core by coupling the C-4 position with an alkene in the presence of a palladium catalyst and a base. nih.gov This reaction typically results in the formation of a trans-substituted alkene, providing a stereoselective method for introducing vinyl groups. The reaction's efficiency is influenced by the nature of the alkene, with electron-deficient alkenes often giving the best results.

The Sonogashira coupling is the premier method for alkynylation, forming a C(sp²)–C(sp) bond between the indole C-4 position and a terminal alkyne. researchwithrutgers.com This reaction is co-catalyzed by palladium and copper(I) salts and requires a base, typically an amine, which also serves as the solvent. organic-chemistry.org The Sonogashira reaction is highly valued for its mild conditions and tolerance of a broad range of functional groups, making it suitable for the late-stage functionalization of complex molecules. researchwithrutgers.comorganic-chemistry.org

| Reaction | Typical Palladium Catalyst | Ligand (if applicable) | Base | Solvent(s) | Coupling Partner |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF, Water | Aryl/Heteroaryl Boronic Acid or Ester |

| Heck | Pd(OAc)₂, PdCl₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃, DIPEA | DMF, Acetonitrile, Dioxane | Alkene (e.g., Acrylate, Styrene) |

| Sonogashira | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃ | Et₃N, Piperidine, DIPEA | THF, DMF, Toluene | Terminal Alkyne (+ CuI co-catalyst) |

Reductive Debromination Studies

Reductive debromination is the process of replacing the bromine atom with a hydrogen atom, yielding the corresponding debrominated indole, Ethyl 2-methyl-1H-indole-6-carboxylate. This transformation can be crucial for removing a directing group after it has served its synthetic purpose or for accessing the parent indole scaffold. researchgate.net

A prevalent and efficient method for this transformation is catalytic hydrogenation. researchgate.netacsgcipr.org This is typically achieved using a heterogeneous palladium catalyst, such as 10% palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. acsgcipr.org An alternative approach is catalytic transfer hydrogenation, which avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule like ammonium (B1175870) formate, sodium hypophosphite, or isopropanol (B130326) in the presence of the palladium catalyst. organic-chemistry.orgacs.orgacs.org These methods are generally high-yielding and chemoselective, allowing for the reduction of the carbon-bromine bond without affecting other reducible functional groups like the ester or the indole ring itself. acsgcipr.org

More recently, light-mediated photoredox catalysis has emerged as a mild and tin-free method for the hydrodebromination of aryl bromides. organic-chemistry.orgresearchgate.net These reactions often use a ruthenium or iridium photocatalyst that, upon irradiation with visible light, initiates a radical pathway leading to the cleavage of the C-Br bond. organic-chemistry.org

| Method | Catalyst/Reagent | Hydrogen Source | Typical Conditions |

|---|---|---|---|

| Catalytic Hydrogenation | Pd/C | H₂ gas | 1 atm H₂, RT, Methanol (B129727)/Ethanol (B145695) |

| Transfer Hydrogenation | Pd/C | HCOONH₄, NaH₂PO₂, iPrOH | Heat, Methanol/Ethanol |

| Photoredox Catalysis | Ru(bpy)₃Cl₂ or Ir-photocatalyst | Hantzsch Ester, Formic Acid | Visible light, RT, Organic Solvent (e.g., DMF) |

Modifications of the Ester Moiety

The ethyl carboxylate group at the C-6 position provides a gateway to another class of derivatives, primarily through reactions that begin with its hydrolysis to the corresponding carboxylic acid.

Hydrolysis to Carboxylic Acid Derivatives

The conversion of the ethyl ester to the carboxylic acid, 4-bromo-2-methyl-1H-indole-6-carboxylic acid, is a fundamental and often necessary first step for further derivatization, such as amide formation. This transformation is typically accomplished through saponification, which involves hydrolysis under basic conditions.

The reaction is generally carried out by treating the ester with an aqueous solution of a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in a miscible co-solvent like ethanol or methanol. Heating the mixture promotes the reaction, which is typically followed by an acidic workup to protonate the resulting carboxylate salt and precipitate the desired carboxylic acid. This procedure is generally robust and high-yielding. For instance, the alkaline hydrolysis of the similar 4-bromo-7-methylindole-2-carboxylate ethyl ester using a 10% potassium hydroxide solution in ethanol proceeds efficiently to yield the corresponding carboxylic acid. organic-chemistry.org

| Base | Solvent System | Temperature | Outcome | Reference |

|---|---|---|---|---|

| 10% Potassium Hydroxide | Ethanol/Water | Room Temperature to Reflux | 4-bromo-2-methyl-1H-indole-6-carboxylic acid | organic-chemistry.org |

| Sodium Hydroxide | Methanol/Water | Room Temperature to Reflux | 4-bromo-2-methyl-1H-indole-6-carboxylic acid | General Method |

Amide Formation and Peptide Coupling

Once hydrolyzed to 4-bromo-2-methyl-1H-indole-6-carboxylic acid, the molecule can undergo amide bond formation by reacting with a primary or secondary amine. This reaction is a cornerstone of medicinal chemistry and materials science. The direct condensation of a carboxylic acid and an amine is generally unfavorable, requiring the activation of the carboxylic acid.

This activation is achieved using a wide variety of "coupling reagents" developed for peptide synthesis. acs.org These reagents convert the carboxylic acid into a more reactive intermediate, such as an active ester or an acid anhydride, which is then readily attacked by the amine nucleophile to form the amide bond. The choice of coupling reagent and additives can be critical for achieving high yields and, in the case of chiral amines, preventing racemization. acs.org The reaction is typically performed in an aprotic solvent like DMF or dichloromethane (B109758) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to neutralize any acid generated during the reaction.

| Coupling Reagent Class | Examples | Activating Mechanism | Common Additives |

|---|---|---|---|

| Carbodiimides | DCC, EDC | Forms an O-acylisourea intermediate | HOBt, HOSu |

| Aminium/Uronium Salts | HBTU, HATU, HCTU | Forms an active OBt or OAt ester | Base (e.g., DIPEA, NMM) |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms an active OBt or OAt ester | Base (e.g., DIPEA, NMM) |

Transesterification Reactions

The ethyl ester functionality at the C-6 position of this compound is amenable to transesterification, allowing for the introduction of different alkoxy groups. This reaction is typically catalyzed by either acid or base and driven to completion by using the desired alcohol as the solvent or by removing the ethanol byproduct.

For instance, base-catalyzed transesterification with sodium methoxide (B1231860) in methanol can convert the ethyl ester to the corresponding methyl ester, Mthis compound. mdpi.com The reaction proceeds through a nucleophilic acyl substitution mechanism. The choice of alcohol and catalyst is crucial to optimize the yield and prevent side reactions, such as hydrolysis of the ester.

Table 1: Representative Transesterification Conditions

| Ester Product | Alcohol | Catalyst | Conditions | Reference |

|---|---|---|---|---|

| Mthis compound | Methanol | NaOMe | Reflux | mdpi.com |

| Isopropyl 4-bromo-2-methyl-1H-indole-6-carboxylate | Isopropanol | H₂SO₄ (cat.) | Reflux, Dean-Stark | N/A |

Note: The conditions for isopropyl and benzyl (B1604629) esters are hypothetical examples based on standard transesterification procedures, as specific literature for the title compound is not available.

Reduction to Alcohol and Subsequent Derivatization

Reduction of the ethyl ester group to a primary alcohol, (4-bromo-2-methyl-1H-indol-6-yl)methanol, provides a valuable synthetic handle for further derivatization. This transformation is commonly achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF).

The resulting alcohol can be subsequently derivatized in numerous ways. For example, it can be oxidized to the corresponding aldehyde, subjected to etherification, or converted to a halide to facilitate nucleophilic substitution reactions, thereby expanding the molecular diversity accessible from the parent indole.

Reactivity at the Indole Nitrogen Atom (N-1)

The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties of the entire ring system and providing a point for substituent attachment.

N-Alkylation and N-Acylation Reactions

The indole nitrogen can be readily alkylated or acylated under basic conditions. N-alkylation is often performed using an alkyl halide in the presence of a base like potassium hydroxide in a suitable solvent such as acetone. mdpi.com

N-acylation offers a method to introduce an acyl group, which can serve as a protecting group or a functional moiety. Modern methods for N-acylation utilize thioesters as the acyl source in the presence of a base like cesium carbonate (Cs₂CO₃), offering high chemoselectivity. beilstein-journals.orgbeilstein-journals.org This approach is tolerant of various functional groups and provides the desired N-acylated indoles in good to excellent yields. beilstein-journals.org

Table 2: Conditions for N-functionalization

| Reaction | Reagent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Butylation | 1-Bromobutane | KOH | Acetone | Reflux | Good | mdpi.com |

Protecting Group Strategies for Indole Nitrogen

In multi-step syntheses, protection of the indole nitrogen is often necessary to prevent unwanted side reactions. An ideal protecting group should be easy to introduce, stable under various reaction conditions, and readily removable under mild conditions.

Electrophilic and Nucleophilic Substitutions on the Indole Ring System

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The regioselectivity of such reactions is governed by the inherent reactivity of the indole nucleus and the directing effects of the existing substituents.

Regioselectivity Considerations and Directing Group Effects

2-Methyl group: This is an activating group that directs electrophiles to the ortho and para positions. Due to its position at C-2, it primarily activates the C-3 position.

4-Bromo group: Halogens are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance. masterorganicchemistry.com The bromo group at C-4 will direct incoming electrophiles to the C-5 and C-7 positions.

6-Ethyl carboxylate group: This is a deactivating group and a meta-director. masterorganicchemistry.com It will direct incoming electrophiles to the C-5 and C-7 positions.

Considering these combined effects, the C-3, C-5, and C-7 positions are the most probable sites for electrophilic substitution. The C-3 position is highly activated by the indole nitrogen and the 2-methyl group. For substitution on the benzene (B151609) ring, both the bromo and the ester groups direct to C-5 and C-7. The activating effect of the nitrogen lone pair and the directing effect of the C-4 bromo group would likely favor substitution at the C-5 and C-7 positions over positions deactivated by the ester group. The precise outcome would depend on the specific electrophile and reaction conditions.

Influence of Existing Substituents on Reactivity Profiles

The reactivity of the indole core in this compound is dictated by the combined influence of the substituents at the C2, C4, and C6 positions. These groups affect the electron density distribution across the bicyclic system and present steric considerations that guide the regioselectivity of subsequent chemical transformations.

Electronic and Steric Effects of Substituents:

2-Methyl Group: The methyl group at the C2 position is an electron-donating group (EDG) by induction. Its presence increases the electron density of the pyrrole (B145914) ring, thereby enhancing the nucleophilicity of the indole system. Typically, electrophilic substitution on the indole ring occurs preferentially at the C3 position. However, with the C2 position occupied, the reactivity at C3 is sterically and electronically influenced. The methyl group can sterically hinder attack at the C3 position to some extent, but more importantly, it stabilizes the positive charge that develops at C2 during electrophilic attack at C3.

4-Bromo Group: The bromine atom at the C4 position exerts a dual electronic effect. It is an electron-withdrawing group (EWG) through induction due to its high electronegativity, which deactivates the benzene portion of the indole ring towards electrophilic attack. Conversely, it acts as a weak electron-donating group through resonance, by which its lone pairs can participate in the π-system of the ring. The inductive effect generally dominates, leading to a net deactivation of the aromatic ring. Furthermore, the bromo substituent is a key functional handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of a wide variety of substituents at the C4 position. acs.org

6-Ethyl Carboxylate Group: The ester group at the C6 position is a strong electron-withdrawing group through both induction and resonance. This deactivates the benzene ring towards electrophilic aromatic substitution and makes the N-H proton more acidic compared to unsubstituted indoles. The deactivating effect is most pronounced at the ortho (C5 and C7) positions.

Combined Influence on Reactivity:

The interplay of these substituents results in a nuanced reactivity profile. The electron-donating 2-methyl group activates the pyrrole ring, while the electron-withdrawing 4-bromo and 6-ethyl carboxylate groups deactivate the benzene ring. This differential reactivity allows for selective transformations at either the pyrrole or the benzene portion of the molecule.

Reactivity at Specific Positions:

N1-H (Indole Nitrogen): The presence of the electron-withdrawing ethyl carboxylate group at C6 increases the acidity of the N-H proton, facilitating its deprotonation. This makes N-alkylation or N-acylation reactions more facile compared to indoles bearing electron-donating groups. Successful alkylations on the nitrogen of ethyl indol-2-carboxylate have been carried out using potassium hydroxide in acetone. mdpi.com While the target molecule has the ester at C6, the acidifying effect on the N-H proton is expected to be similar.

C3 Position: The C3 position remains the most nucleophilic carbon in the indole system, a characteristic enhanced by the electron-donating 2-methyl group. It is the primary site for electrophilic attack. Reactions such as Vilsmeier-Haack formylation, Mannich reactions, and Friedel-Crafts acylations are expected to occur selectively at this position. The presence of a substituent at C2, like a methyl group, generally directs bromination to the C3 position in 2-substituted indoles. escholarship.org

C4-Br Position: The carbon-bromine bond at the C4 position is the most versatile site for derivatization through cross-coupling chemistry. Palladium-catalyzed reactions are commonly employed to form new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed amination (Buchwald-Hartwig reaction) of 4-bromoindoles allows for the synthesis of 4-aminoindole (B1269813) derivatives. acs.org

Benzene Ring (C5 and C7): The benzene portion of the indole is significantly deactivated by the cumulative electron-withdrawing effects of the 4-bromo and 6-ethyl carboxylate groups. Therefore, electrophilic aromatic substitution on the benzene ring is generally disfavored. If forced under harsh conditions, substitution might be directed to the C7 position, which is sterically less hindered and less deactivated by the C6-ester group compared to the C5 position. Studies on indole-3-carbaldehydes have shown that substituents at the C5 position can decrease reactivity due to steric hindrance. acs.org

The following table summarizes the expected influence of the substituents on the reactivity at various positions of the this compound core.

| Position | Substituent Effect | Predicted Reactivity | Potential Reactions |

| N1 | C6-COOEt (EWG) increases acidity. | Enhanced acidity, facile deprotonation. | N-Alkylation, N-Acylation, N-Arylation. |

| C3 | C2-Me (EDG) increases nucleophilicity. | Highly activated for electrophilic attack. | Vilsmeier-Haack, Mannich, Friedel-Crafts, Halogenation. |

| C4 | Bromo group serves as a leaving group. | Primary site for cross-coupling. | Suzuki, Heck, Sonogashira, Buchwald-Hartwig reactions. |

| C5 | Deactivated by C4-Br and C6-COOEt (EWGs). | Low reactivity towards electrophiles. | Generally unreactive in electrophilic substitutions. |

| C7 | Deactivated by C6-COOEt (EWG). | Low reactivity towards electrophiles. | Potential for directed metallation-substitution. |

Research on related substituted indoles supports these predictions. For example, in the synthesis of 4-amino/alkoxyindole-3-carboxylic acids from 4-bromoindole-3-carboxylic acid derivatives, the 4-bromo position is selectively targeted for palladium-catalyzed C-N or C-O cross-coupling reactions. acs.org This highlights the utility of the bromo substituent as a synthetic handle, a feature directly applicable to this compound.

Furthermore, studies on the bromination of indoles show a strong dependence on the existing substituents. The rate of bromination is diminished by electron-withdrawing groups. researchgate.net This suggests that while the C3 position in the target molecule is activated by the 2-methyl group, any further electrophilic attack on the benzene ring would be significantly impeded by the bromo and ethyl carboxylate groups.

Spectroscopic and Structural Elucidation Methodologies for Ethyl 4 Bromo 2 Methyl 1h Indole 6 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Analysis of the ¹H (proton) and ¹³C (carbon-13) NMR spectra, along with two-dimensional NMR experiments, allows for the complete assignment of all proton and carbon signals and reveals the bonding framework of the molecule.

A ¹H NMR spectrum for Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate would be expected to show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment. Protons on the aromatic indole (B1671886) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), while the protons of the 2-methyl group and the ethyl ester group would be found in the upfield region. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., singlets, doublets, triplets, quartets), and the coupling constants (J, in Hz) would provide information about the connectivity and spatial relationship of these protons. However, no experimentally obtained ¹H NMR data for this specific compound could be found.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the ¹³C NMR spectrum would differentiate the sp²-hybridized carbons of the indole ring and the carbonyl group of the ester from the sp³-hybridized carbons of the 2-methyl and ethyl groups. The carbonyl carbon would be expected at the most downfield position (typically δ 160-180 ppm). The aromatic and heterocyclic carbons would resonate in the δ 100-140 ppm range, while the aliphatic carbons would appear in the upfield region (δ 10-60 ppm). Specific ¹³C NMR data for this compound are not available in the surveyed literature.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex spectra of molecules.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, helping to identify adjacent protons within the indole ring and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying connectivity across quaternary (non-protonated) carbons, such as the C4-Br, C6-COOEt, C2-CH₃, and the indole ring junction carbons, thereby piecing together the entire molecular structure. Unfortunately, no published 2D NMR data could be located for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. An HRMS analysis would confirm the elemental composition of C₁₂H₁₂BrNO₂, but specific experimental HRMS data for this compound are not available.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of fragment ions. The pattern of fragmentation provides valuable information about the structure of the molecule. For this compound, characteristic fragmentation pathways would likely include the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl ester functionality, as well as cleavages associated with the indole ring. Studying these pathways helps to confirm the arrangement of the substituents. However, there are no available studies on the fragmentation patterns of this specific compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining molecular geometry, identifying intermolecular interactions, and understanding the principles of crystal packing.

The molecular geometry of indole derivatives, as determined by X-ray crystallography, reveals several key features. The core indole ring system is generally observed to be planar. core.ac.uk The fusion of the benzene (B151609) and pyrrole (B145914) rings imposes a rigid, planar conformation on this bicyclic structure.

For related ethyl indole-2-carboxylate (B1230498) compounds, the ester group's conformation relative to the indole ring is a notable feature. The molecule is often nearly planar, with minimal deviation of the non-hydrogen atoms from the mean plane. nih.gov In the case of ethyl 1H-indole-2-carboxylate, the root-mean-square deviation for non-hydrogen atoms was found to be 0.028 Å. nih.govchemicalbook.com

The bond lengths and angles within the indole nucleus are consistent with its aromatic character. The C-C bonds within the benzene ring typically exhibit lengths intermediate between single and double bonds, and the internal angles of the six-membered ring are close to 120°. The geometry of the five-membered pyrrole ring is also well-defined, with specific bond lengths and angles that are characteristic of this heterocyclic system. In methyl 5-bromo-1H-indole-2-carboxylate, the sum of the angles around the indole nitrogen atom is 359.9°, indicating sp²-hybridization. core.ac.uk

Table 1: Representative Bond Lengths in Indole Derivatives

| Bond | Typical Length (Å) |

| C-C (benzene) | 1.36 - 1.42 |

| C-N (pyrrole) | 1.37 - 1.39 |

| C=C (pyrrole) | 1.36 - 1.38 |

Note: The data in this table is generalized from various indole structures and may not represent the exact values for this compound.

Table 2: Representative Bond Angles in Indole Derivatives

| Angle | Typical Value (°) |

| C-C-C (benzene) | 118 - 122 |

| C-N-C (pyrrole) | 107 - 110 |

| N-C-C (pyrrole) | 106 - 109 |

Note: The data in this table is generalized from various indole structures and may not represent the exact values for this compound.

In compounds with an N-H group, such as ethyl 1H-indole-2-carboxylate, hydrogen-bonded dimers are a common motif. nih.govchemicalbook.com These dimers are formed through N-H···O hydrogen bonds between the indole N-H donor and the carbonyl oxygen acceptor of a neighboring molecule, creating a centrosymmetric R²₂(10) ring motif. nih.govnih.gov The N···O separation in ethyl 1H-indole-2-carboxylate is 2.877 Å. chemicalbook.com

In addition to hydrogen bonding, π–π stacking interactions between the planar indole ring systems of adjacent molecules often play a significant role in the crystal packing. nih.gov These interactions can be in a slipped parallel or T-shaped arrangement, contributing to the stability of the crystal lattice.

Table 3: Common Intermolecular Interactions in Indole Derivatives

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) |

| N-H···O | Indole N-H and Carbonyl O | 2.8 - 3.0 |

| π–π stacking | Indole ring - Indole ring | 3.3 - 3.8 |

| C-H···π | C-H and Indole ring | 2.7 - 2.9 |

| Halogen Bonding | C-Br and an electron-rich atom (e.g., O, N, π-system) | Variable |

Note: The data in this table is generalized from various indole structures and may not represent the exact values for this compound.

Conformational polymorphism, the ability of a compound to exist in more than one crystalline form with different molecular conformations, is a possibility for flexible molecules. While the indole core is rigid, the ethyl carboxylate substituent in this compound introduces a degree of conformational flexibility. Rotation around the C-C and C-O single bonds of the ethyl ester group could potentially lead to different conformers that might crystallize as distinct polymorphs.

Studies on related indole derivatives have highlighted the existence of polymorphism. For example, a second monoclinic polymorph of ethyl 5-chloro-1H-indole-2-carboxylate has been reported, demonstrating that even subtle changes in substitution can influence the crystalline form. nih.gov The different packing motifs in polymorphs arise from a delicate balance of intermolecular interactions. nih.gov A thorough investigation of the crystallization conditions for this compound would be necessary to explore the potential for conformational polymorphism in this specific compound.

Absence of Specific Research Data for this compound

A thorough search for existing theoretical and computational investigations on the chemical compound This compound has revealed a significant lack of specific published data required to construct the detailed article as outlined. While general methodologies for quantum chemical calculations, such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) analysis, and spectroscopic predictions are well-established for similar indole derivatives, specific research findings, and data tables for the target molecule are not available in the public domain based on the conducted search.

The user's request demands a scientifically accurate and detailed article structured around a specific outline, including subsections on geometry optimization, energetic stability, FMO analysis, electrostatic potential mapping, computational NMR chemical shift prediction, and vibrational frequency analysis. Generating content for these sections without specific research data would necessitate speculation and fabrication of findings, which is contrary to the core principles of scientific accuracy and would constitute hallucination.

Therefore, it is not possible to provide the requested article with the required level of detail and adherence to factual accuracy at this time. Further research, including the performance of new computational studies on this compound, would be necessary to generate the data needed to fulfill this request.

Theoretical and Computational Investigations of Ethyl 4 Bromo 2 Methyl 1h Indole 6 Carboxylate

Reaction Mechanism Elucidation through Computational Modeling

Currently, there are no published studies that employ computational modeling to elucidate the reaction mechanisms involving Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate. Such studies are crucial for understanding the intricate details of how this molecule participates in chemical transformations.

Transition State Characterization

The characterization of transition states is a fundamental component of computational reaction mechanism studies. It allows for the identification of the highest energy point along a reaction coordinate, providing critical insights into reaction kinetics. However, no specific data on the transition state geometries, vibrational frequencies, or energies for reactions involving this compound has been reported.

Reaction Pathway Determination and Energetics

Detailed mapping of reaction pathways and their associated energetics provides a quantitative understanding of reaction feasibility and selectivity. This involves calculating the relative energies of reactants, intermediates, transition states, and products. For this compound, such computational determinations are not available in the current body of scientific literature.

Solvent Effects in silico Studies

The role of the solvent is a critical factor in many chemical reactions. In silico studies, which use computational models to simulate solvent effects, can provide valuable information on how the solvent influences reaction rates and mechanisms. There is no evidence of such studies having been conducted for this compound.

Applications of Ethyl 4 Bromo 2 Methyl 1h Indole 6 Carboxylate As a Synthetic Intermediate

Precursor in the Synthesis of Advanced Organic Scaffolds

The unique combination of reactive sites on ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate makes it an ideal starting material for the synthesis of advanced organic frameworks. The indole (B1671886) core is a privileged structure in medicinal chemistry, and the bromo and ester functionalities provide convenient handles for elaboration.

Construction of Polycyclic Heterocyclic Systems

The presence of the bromine atom at the 4-position of the indole ring is particularly significant for the construction of polycyclic heterocyclic systems. This position is amenable to various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. For instance, reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to introduce new substituents, which can then participate in intramolecular cyclization reactions to build fused ring systems. wikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.org The synthesis of many indole alkaloids and related polycyclic compounds often relies on the strategic functionalization of a bromoindole precursor. rsc.orgnih.govnih.gov

A general approach to polycyclic systems is outlined in the table below, showcasing the versatility of the bromoindole core in popular coupling reactions.

| Coupling Reaction | Reactant Partner | Resulting Bond | Potential Polycyclic System |

| Suzuki Coupling | Arylboronic acid | C-C (Aryl-Aryl) | Fused carbazoles, Indolo[3,2-c]quinolines |

| Heck Reaction | Alkene | C-C (Aryl-Vinyl) | Dihydropyridino[4,3-b]indoles |

| Sonogashira Coupling | Terminal alkyne | C-C (Aryl-Alkynyl) | Indolo[3,2-b]furans, Pyrrolo[2,3,4-kl]acridines |

| Buchwald-Hartwig Amination | Amine | C-N (Aryl-Amino) | Indolo[4,3-fg]quinazolines |

Development of Complex Small Molecules for Chemical Research

Beyond the formation of fused systems, this compound is instrumental in the development of a wide array of complex small molecules. The bromine atom can be readily displaced or used in coupling reactions to introduce diverse functionalities. evitachem.com Furthermore, the ethyl ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides, esters, and other derivatives through standard peptide coupling or other condensation reactions. The indole nitrogen can also be alkylated or acylated to further increase molecular complexity. This modular approach allows for the systematic synthesis of libraries of compounds for screening in chemical biology and drug discovery programs. openmedicinalchemistryjournal.com

Role in Material Science Applications

The indole nucleus possesses interesting electronic and photophysical properties, making indole-containing compounds attractive for applications in material science. This compound can serve as a key building block for the synthesis of functional organic materials.

Building Blocks for Functional Polymers

The bifunctional nature of this compound, with its reactive bromine atom and the potential for modification at the indole nitrogen, makes it a suitable monomer for the synthesis of functional polymers. researchgate.net Palladium-catalyzed polymerization reactions, such as the Stille or Sonogashira polycondensation, can be used to create conjugated polymers where the indole unit is incorporated into the polymer backbone. wikipedia.orgwikipedia.orgwiley-vch.de These indole-based polymers are of interest for their potential conducting and emissive properties. rsc.orgrsc.org The ester group can be further modified post-polymerization to tune the polymer's solubility and other physical properties. rsc.orgacs.org

Synthesis of Organic Electronic Materials

Indole derivatives are known to be electron-rich aromatic systems and have been incorporated into materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.net The ability to functionalize this compound at multiple positions allows for the fine-tuning of the electronic properties of the resulting molecules. For example, extending the π-conjugation through cross-coupling reactions at the 4-position can modulate the HOMO/LUMO energy levels and the absorption/emission spectra of the material. Polyindoles, in particular, have been investigated for their electrochromic properties. mdpi.com

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of libraries of structurally diverse small molecules for high-throughput screening. nih.govnih.gov this compound is an excellent starting point for a DOS campaign due to its multiple, orthogonally reactive functional groups. A divergent synthetic plan can be envisioned where each reactive site is sequentially or selectively functionalized to create a library of compounds with high skeletal and substituent diversity. rsc.orgrsc.orgexlibrisgroup.com

A hypothetical DOS strategy starting from this compound is illustrated below, showcasing the potential for creating a diverse library of compounds from a single, versatile starting material.

| Diversification Point | Reaction Type | Example Reagents | Resulting Functional Group |

|---|---|---|---|

| C4-Br | Suzuki Coupling | Phenylboronic acid, Pyridine-3-boronic acid | Aryl, Heteroaryl |

| C6-COOEt | Amidation (after hydrolysis) | Benzylamine, Morpholine | Amide |

| N1-H | Alkylation | Methyl iodide, Benzyl (B1604629) bromide | N-Alkyl |

| C2-Me | Oxidation/Functionalization | N-Bromosuccinimide (NBS) | Bromomethyl (for further substitution) |

This multi-directional approach to functionalization allows for the exploration of a vast chemical space, increasing the probability of discovering novel molecules with interesting biological activities or material properties.

Combinatorial Chemistry Approaches

This compound is a heterocyclic compound belonging to the indole family. The indole structure is a common motif in many biologically active compounds and natural products, making its derivatives, such as this compound, valuable starting materials in medicinal chemistry and drug discovery. The presence of multiple functional groups—a bromine atom, a methyl group, an ethyl ester, and a reactive N-H group on the indole ring—provides several points for chemical modification. This multi-functionality makes the compound a potentially useful scaffold for the generation of diverse chemical libraries through combinatorial chemistry.

In theory, the bromine atom at the 4-position can be utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, to introduce a wide array of substituents. The ester group at the 6-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines or alcohols to form amides or esters. Furthermore, the nitrogen of the indole ring can be alkylated or acylated to introduce additional diversity.

Despite these theoretical possibilities, a comprehensive review of the scientific literature does not reveal specific examples or detailed research findings on the application of this compound in combinatorial library synthesis. While the synthesis of related indole-2-carboxylic acid derivatives has been reported, and the general utility of indole scaffolds in creating compound libraries is well-established, the specific use of this particular compound for generating large combinatorial libraries for screening purposes is not documented in the available literature.

Parallel Synthesis Libraries for Compound Screening

Parallel synthesis is a technique often employed in drug discovery to rapidly generate a collection of individual, structurally related compounds for biological screening. Similar to its potential in combinatorial chemistry, this compound possesses the structural features that would, in principle, make it a suitable building block for parallel synthesis. The strategic placement of its functional groups allows for the systematic introduction of different chemical moieties to create a focused library of analogs.

For instance, a research program could envision a parallel synthesis campaign where the bromine atom is reacted with a set of boronic acids via a Suzuki coupling, while the ester is converted to a series of amides by reacting the corresponding carboxylic acid with a diverse set of amines. This would result in a grid-like library of compounds with variations at two different positions of the indole scaffold.

However, as with combinatorial chemistry, there is a lack of specific published research detailing the use of this compound in the construction of parallel synthesis libraries for compound screening. While the general principles of parallel synthesis are widely applied to other heterocyclic scaffolds, and the synthesis of various substituted indoles is a common practice, the application of these techniques to this specific indole derivative has not been explicitly described in the scientific literature. Therefore, no data tables or detailed research findings on screening libraries derived from this compound can be provided.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The development of new and sustainable methods for synthesizing indole (B1671886) derivatives is a continuous effort in organic chemistry. rsc.orgrsc.org Traditional methods like the Fischer indole synthesis often require harsh acidic conditions and can generate significant waste. rsc.org Future research will likely focus on creating more environmentally friendly and efficient pathways to Ethyl 4-bromo-2-methyl-1H-indole-6-carboxylate and its analogs.

Key areas of development include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the indole core can significantly improve efficiency by reducing the number of steps and purification processes. nih.govresearchgate.net An innovative two-step MCR approach has been shown to assemble the indole core from simple precursors under mild conditions, using ethanol (B145695) as a solvent and avoiding metal catalysts. rsc.orgrsc.org

Catalyst-Free and Solvent-Free Conditions: Research into solid acid-catalyzed reactions under solvent-free microwave irradiation presents a green alternative to traditional methods. acs.org These approaches aim to reduce the environmental impact by eliminating hazardous solvents and simplifying product purification. nih.govacs.org

High Atom Economy: Synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, are a cornerstone of green chemistry. Future syntheses will be evaluated based on metrics like the E-factor (environmental factor) and Process Mass Intensity (PMI) to ensure sustainability. researchgate.netacs.org

| Synthesis Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions | One-pot synthesis, multiple bond formations | Reduced steps, higher efficiency, less waste. rsc.orgrsc.org |

| Microwave-Assisted Synthesis | Solvent-free, solid acid catalyst | Faster reaction times, chromatography-free. acs.org |

| Green Chemistry Principles | High atom economy, low E-factor | Environmentally benign, cost-effective. nih.govacs.org |

Exploration of Undiscovered Reactivity Patterns and Selectivity

The bromine atom at the C4 position of this compound is a key functional handle for further chemical transformations, particularly through metal-catalyzed cross-coupling reactions. However, the reactivity of substituted indoles can be complex, and exploring new reaction patterns is a significant area for future research.

Challenges and opportunities in this area include:

Regioselectivity: The indole nucleus has multiple reactive sites. A major challenge is to control the regioselectivity of reactions, especially when multiple halogen substituents are present or when C-H activation is a possibility. For example, in some oxidative coupling reactions of 4-bromoindoline, a significant amount of the oxidized 4-bromoindole (B15604) is produced as a byproduct. acs.orgacs.org

Novel Coupling Partners: While standard cross-coupling reactions are well-established, there is an ongoing need to explore new and unconventional coupling partners to create novel molecular architectures. This includes developing methods for C-N, C-O, and C-S bond formation at the C4 position.

Photocatalysis: The use of visible-light photocatalysis offers a mild and sustainable alternative to traditional transition-metal catalysis for functionalizing indoles. acs.orgacs.org Research into cooperative catalysis, combining photoredox and metal catalysts, could unlock new reactivity patterns. acs.orgacs.org

Activation of the 2-Methyl Group: The 2-methyl group is not merely a spectator substituent. It can be oxidized to a carbaldehyde, providing another point for derivatization. However, this reaction can sometimes lead to side products, highlighting the need for more selective oxidation methods.

Advanced Computational Studies for Rational Molecular Design

Computational chemistry, including Density Functional Theory (DFT) and molecular docking, is an indispensable tool for understanding reaction mechanisms and designing new molecules with desired properties. nih.govnih.gov For a scaffold like this compound, computational studies can provide deep insights and guide experimental work.

Future research directions in this domain involve:

Mechanism Elucidation: Computational studies can be used to investigate complex reaction mechanisms, such as the Fischer indole synthesis, and explain why certain substitution patterns lead to reaction failure. acs.orgnih.gov By understanding the energetics of transition states and intermediates, chemists can devise strategies to overcome synthetic hurdles.

Predicting Reactivity and Selectivity: DFT calculations can predict the most likely sites for electrophilic or nucleophilic attack, aiding in the design of selective reactions. This is particularly important for multifunctional molecules where chemo- and regioselectivity are critical.

Virtual Screening and Drug Design: As a precursor for biologically active compounds, derivatives of this indole can be computationally docked into the active sites of proteins to predict their binding affinity and mode of interaction. nih.govresearchgate.net This rational design approach can accelerate the discovery of new drug candidates by prioritizing the synthesis of the most promising molecules. nih.govmdpi.com

| Computational Method | Application Area | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate transition states and predict reaction outcomes. nih.govacs.org |

| Molecular Docking | Drug Discovery | Predict binding modes and affinities of derivatives with biological targets. nih.govresearchgate.net |

| Molecular Dynamics (MD) | Binding Stability | Simulate the dynamic behavior of ligand-protein complexes over time. nih.gov |

Integration with Flow Chemistry and Automation Techniques for Scalability

Transitioning a synthetic route from a laboratory scale to industrial production presents numerous challenges, including safety, reproducibility, and efficiency. Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers solutions to many of these problems. nih.gov

The integration of flow chemistry and automation represents a significant future direction for the synthesis of this compound.

Enhanced Safety and Control: Flow reactors provide superior control over reaction parameters such as temperature and pressure, which is crucial for handling potentially exothermic reactions or unstable intermediates. acs.org

Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer time, avoiding the complexities of scaling up batch reactors. uc.pt This makes flow synthesis ideal for producing larger quantities of the compound for further studies. acs.org

Automation and High-Throughput Screening: Automated flow systems can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for a given transformation. nih.govresearchgate.net This accelerates the development process and allows for the creation of libraries of diverse indole derivatives for biological screening. nih.gov The combination of flow chemistry with in-line analytical techniques enables real-time monitoring and optimization of reactions. researchgate.net

The continuous flow synthesis of indoles via methods like the Hemetsberger–Knittel and Fischer indole reactions has already been demonstrated, showing significant reductions in reaction times compared to batch methods. nih.govuc.pt Applying these techniques to the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes. researchgate.net

Q & A